2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid
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Overview
Description
2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a dimethylamino group attached to the acetic acid moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction may yield difluorophenyl alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The dimethylamino group may facilitate interactions with biological membranes, enhancing cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)acetic acid: Lacks the dimethylamino group.
2-(2,4-Dichlorophenyl)-2-(dimethylamino)acetic acid: Chlorine atoms instead of fluorine.
2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid: Methylamino group instead of dimethylamino.
Uniqueness
2-(2,4-Difluorophenyl)-2-(dimethylamino)acetic acid is unique due to the combination of fluorine atoms and the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)-2-(dimethylamino)acetic acid |
InChI |
InChI=1S/C10H11F2NO2/c1-13(2)9(10(14)15)7-4-3-6(11)5-8(7)12/h3-5,9H,1-2H3,(H,14,15) |
InChI Key |
JSPADFSDGCWBFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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